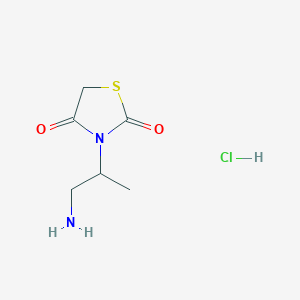

Chlorhydrate de 3-(1-aminopropan-2-yl)thiazolidine-2,4-dione

Vue d'ensemble

Description

Thiazolidine-2,4-dione is a heterocyclic compound that consists of a five-membered saturated thiazolidine ring with sulfur at the 1st position and nitrogen at the 3rd position, along with two carbonyl functional groups at the 2nd and 4th positions .

Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules. The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety .Chemical Reactions Analysis

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .Applications De Recherche Scientifique

Activité anticancéreuse

Les dérivés de la thiazolidine ont été largement étudiés pour leurs propriétés anticancéreuses potentielles. La présence de soufre dans le cycle thiazolidine améliore les propriétés pharmacologiques, ce qui en fait un échafaudage précieux pour la conception de nouveaux candidats médicaments. Les chercheurs explorent diverses approches synthétiques pour améliorer la sélectivité, la pureté, le rendement du produit et l’activité pharmacocinétique de ces composés en vue d’une utilisation en thérapie anticancéreuse .

Agents antimicrobiens

L’activité antimicrobienne des dérivés de la thiazolidine est un autre domaine de recherche important. Ces composés ont montré une efficacité contre une variété de pathogènes microbiens. La flexibilité structurale de la thiazolidine permet diverses substitutions, qui peuvent être optimisées pour cibler des enzymes ou des voies microbiennes spécifiques, conduisant au développement de nouveaux agents antimicrobiens .

Propriétés antioxydantes

Les dérivés de la thiazolidine présentent des propriétés antioxydantes en piégeant les espèces réactives de l’oxygène (ROS). Cette activité est cruciale pour prévenir le stress oxydatif, qui peut entraîner des dommages cellulaires et diverses maladies. Le potentiel antioxydant de ces composés a été évalué à l’aide de tests tels que le test de piégeage des radicaux libres DPPH, certains dérivés montrant des résultats prometteurs .

Applications antidiabétiques

L’une des applications bien connues des dérivés de la thiazolidine est le traitement du diabète. Ces composés, en particulier les thiazolidinediones (TZD), sont connus pour améliorer la résistance à l’insuline par l’activation du récepteur PPAR-γ. Ce mécanisme d’action a conduit au développement des TZD comme agents hypoglycémiques, qui constituent désormais une classe de médicaments utilisés pour gérer le diabète de type 2 .

Effets neuroprotecteurs

Les dérivés de la thiazolidine ont également été étudiés pour leurs effets neuroprotecteurs. Ces composés peuvent offrir des avantages thérapeutiques dans les maladies neurodégénératives en protégeant les cellules neuronales des dommages. Les mécanismes exacts sont encore à l’étude, mais le potentiel de ces composés à servir d’agents neuroprotecteurs est une voie de recherche prometteuse .

Activité anti-inflammatoire

L’activité anti-inflammatoire des dérivés de la thiazolidine est un autre domaine prometteur. Ces composés peuvent moduler les voies inflammatoires, réduisant l’inflammation et ses symptômes associés. Cette propriété est particulièrement bénéfique dans le développement de traitements pour les maladies inflammatoires chroniques .

Chacune de ces applications démontre la polyvalence et le potentiel du Chlorhydrate de 3-(1-aminopropan-2-yl)thiazolidine-2,4-dione en recherche scientifique. La capacité du composé à interagir avec diverses cibles biologiques en fait une entité très prisée pour le développement de candidats médicaments de nouvelle génération et de médicaments multifonctionnels .

Mécanisme D'action

Target of Action

The primary target of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is the protein tyrosine phosphatase 1B (PTP1B) . PTP1B plays a crucial role in the regulation of insulin signaling and is considered a promising target for the treatment of diabetes mellitus .

Mode of Action

The compound interacts with PTP1B, inhibiting its activity . This inhibition can enhance insulin signaling, thereby improving glucose homeostasis and energy balance .

Biochemical Pathways

By inhibiting PTP1B, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. Enhanced insulin signaling can lead to improved glucose uptake and utilization, which is beneficial in the management of diabetes mellitus .

Pharmacokinetics

In-silico adme studies of similar thiazolidine-2,4-dione derivatives suggest that these compounds have drug-like properties

Result of Action

The molecular and cellular effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride’s action include enhanced insulin signaling and improved glucose homeostasis . These effects can lead to better management of diabetes mellitus .

Orientations Futures

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design. The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity. The accessible clinical applications in various biological targets are critically reviewed. These data provide useful information for designing next-generation drug candidates .

Analyse Biochimique

Biochemical Properties

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly due to its interaction with specific enzymes and proteins. This compound is known to interact with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . By binding to PPARγ, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride enhances insulin sensitivity and exerts hypoglycemic effects . Additionally, it has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Cellular Effects

The effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It activates PPARγ, leading to increased transcription of genes involved in glucose uptake and fatty acid storage . This activation results in improved insulin sensitivity and reduced blood glucose levels. Furthermore, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress .

Molecular Mechanism

The molecular mechanism of action of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride involves its binding interactions with biomolecules and subsequent effects on gene expression. This binding leads to the upregulation of genes involved in glucose and lipid metabolism, resulting in enhanced insulin sensitivity and reduced blood glucose levels . Additionally, 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride inhibits the activity of cytoplasmic Mur ligases, thereby disrupting bacterial cell wall synthesis and exhibiting antimicrobial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride can lead to sustained improvements in insulin sensitivity and glucose metabolism in vitro and in vivo . The stability and efficacy of this compound may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride vary with different dosages in animal models. At lower doses, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels without significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and cardiovascular complications . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not result in additional improvements .

Metabolic Pathways

3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is involved in several metabolic pathways, primarily through its interaction with PPARγ . By activating PPARγ, this compound enhances the transcription of genes involved in glucose and lipid metabolism, leading to improved insulin sensitivity and reduced blood glucose levels . Additionally, it interacts with enzymes involved in the synthesis and degradation of fatty acids, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through facilitated diffusion and is distributed to various tissues, including adipose tissue, liver, and muscle . Its localization and accumulation within these tissues are influenced by its binding to PPARγ and other intracellular proteins .

Subcellular Localization

The subcellular localization of 3-(1-Aminopropan-2-yl)thiazolidine-2,4-dione hydrochloride is primarily within the nucleus, where it exerts its effects on gene expression by binding to PPARγ . This compound may also localize to other cellular compartments, such as the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Post-translational modifications and targeting signals may direct its localization to specific organelles, thereby influencing its activity and function .

Propriétés

IUPAC Name |

3-(1-aminopropan-2-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2S.ClH/c1-4(2-7)8-5(9)3-11-6(8)10;/h4H,2-3,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQPPAKMJLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C(=O)CSC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(3-Fluorophenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1450432.png)

![2-[4-(Cyclopropylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1450443.png)

![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)